3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride is a potent pharmaceutical used in the research of orthostatic hypotension, neurogenic orthostatic hypotension, and Parkinson’s disease . It is a synthetic amino acid precursor of Norepinephrine .
Molecular Structure Analysis
The molecular structure analysis of this compound can be performed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Scientific Research Applications
Droxidopa in Neurogenic Orthostatic Hypotension
Droxidopa has been explored for its effectiveness in treating orthostatic hypotension symptoms, especially in Parkinson's disease, multiple system atrophy (MSA), and pure autonomic failure (PAF). Clinical trials have highlighted its capacity to significantly reduce the drop in blood pressure upon standing, albeit with varying degrees of success across different studies. Its approval by regulatory bodies like the FDA underlines its recognized therapeutic value, although the need for further research to fully understand its long-term effects remains a point of emphasis (Pérez-Lloret et al., 2019).
Pharmacological and Safety Profile
The pharmacological profile of droxidopa, detailing its conversion to norepinephrine and subsequent action, has been well-documented. Clinical efficacy is supported by improvements in symptomatic NOH, including reductions in dizziness and lightheadedness. However, the need for vigilance regarding potential side effects, such as supine hypertension, is noted. Comparative analysis with other treatments for NOH underscores the need for a personalized approach to therapy, highlighting the compound's role in a broader treatment regimen (Keating, 2015).
Clinical and Regulatory Insights
Further insights into droxidopa's clinical application, including its status within regulatory frameworks and its comparison with other NOH treatments, offer a comprehensive understanding of its therapeutic potential. The FDA's accelerated approval and the subsequent call for additional studies reflect the ongoing evolution of its clinical application and the healthcare community's response to its benefits and limitations (Cheshire, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S,3R)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDDBOMVDDCUHX-UMIAIAFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534304 |
Source
|
Record name | (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73594-43-1 |
Source
|
Record name | (betaR)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.